2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one
CAS No.: 19950-82-4
VCID: VC0010223
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one - 19950-82-4](/images/no_structure.jpg)
Description | 2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one is a chemical compound that falls under the category of pyrroles . Pyrroles are azoles characterized by a nitrogen atom and two double bonds, exhibiting aromatic chemical properties . More specifically, the compound can be described as a derivative of benzoindolizine . These derivatives are synthesized through a 1,3-dipolar cycloaddition process . A related compound, 2,3-dihydropyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate, is formed through the reaction of isoquinolinium N-ylide with dimethyl maleate . The synthesis of benzoindolizine derivatives involves reactions with isoquinolinium ylides, yielding products such as pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate and 1,10b-dihydropyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate derivatives . The creation of 2,3-dihydropyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is noted as unexpected, highlighting the complex nature of these chemical reactions . Research in this area often utilizes techniques such as X-ray crystallography, mass spectrometry, and NMR spectroscopy to examine the structures of the compounds . In the broader context of chemical research, it is essential to highlight research skills, knowledge of methodologies, and the ability to work independently . A strong research background, combined with analytical thinking and attention to detail, is crucial for advancing studies involving compounds such as 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one . |
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CAS No. | 19950-82-4 |
Product Name | 2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one |
Molecular Formula | C10H8N2O |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one |
Standard InChI | InChI=1S/C10H8N2O/c13-10-6-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-4H,5-6H2 |
Standard InChIKey | UVMGEJFIDWDQGK-UHFFFAOYSA-N |
SMILES | C1CC(=O)N2C1=NC3=CC=CC=C32 |
Canonical SMILES | C1CC(=O)N2C1=NC3=CC=CC=C32 |
Synonyms | 1H-Pyrrolo[1,2-a]benzimidazol-1-one,2,3-dihydro-(6CI,8CI,9CI) |
PubChem Compound | 5058032 |
Last Modified | Jul 17 2023 |
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